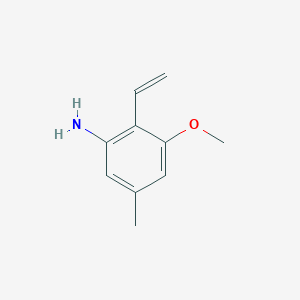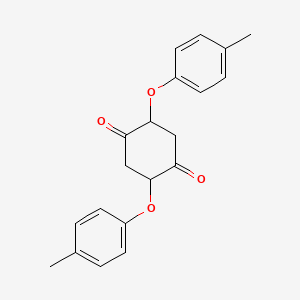
2-Ethenyl-3-methoxy-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-3-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H13NO This compound is characterized by the presence of an ethenyl group, a methoxy group, and a methyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. For example, nitration of 2-methoxy-5-methylaniline can be followed by reduction using a suitable reducing agent such as iron and hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-3-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while nitration can produce nitro-substituted compounds .
Aplicaciones Científicas De Investigación
2-Ethenyl-3-methoxy-5-methylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-3-methoxy-5-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylaniline: Shares the methoxy and methyl groups but lacks the ethenyl group.
3-Methoxy-5-methylaniline: Similar structure but with different substitution patterns on the aromatic ring.
2-Methylaniline: Contains a methyl group but lacks the methoxy and ethenyl groups.
Uniqueness
The combination of methoxy, methyl, and ethenyl groups on the aniline ring provides a versatile platform for further functionalization and exploration in various fields .
Propiedades
Número CAS |
360060-16-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-ethenyl-3-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1,11H2,2-3H3 |
Clave InChI |
ZYWAKZBSMAORBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)





![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)


